![molecular formula C29H24O3 B14331767 1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene} CAS No. 97920-65-5](/img/structure/B14331767.png)
1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene} is an organic compound with a complex structure It consists of an ethane core with three benzene rings attached via oxygen atoms linked to prop-2-yn-1-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene} typically involves multiple steps. One common method includes the reaction of ethane-1,1,1-triyl chloride with 4-hydroxybenzyl alcohol in the presence of a base to form the intermediate compound. This intermediate is then reacted with propargyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene} involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The prop-2-yn-1-yl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Tris(4-hydroxyphenyl)ethane: Similar structure but with hydroxyl groups instead of prop-2-yn-1-yl groups.
4,4’,4’'-(1,1,1-Ethanetriyl)tris[2,6-bis(methoxymethyl)phenol]: Contains methoxymethyl groups instead of prop-2-yn-1-yl groups.
Uniqueness
1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene} is unique due to the presence of prop-2-yn-1-yl groups, which impart distinct chemical properties and reactivity. These groups enhance its potential for various applications, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
97920-65-5 |
|---|---|
Molekularformel |
C29H24O3 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
1-[1,1-bis(4-prop-2-ynoxyphenyl)ethyl]-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C29H24O3/c1-5-20-30-26-14-8-23(9-15-26)29(4,24-10-16-27(17-11-24)31-21-6-2)25-12-18-28(19-13-25)32-22-7-3/h1-3,8-19H,20-22H2,4H3 |
InChI-Schlüssel |
ZPRGMXWVZTXPQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OCC#C)(C2=CC=C(C=C2)OCC#C)C3=CC=C(C=C3)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


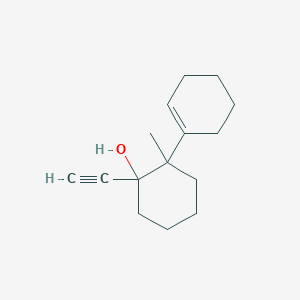
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
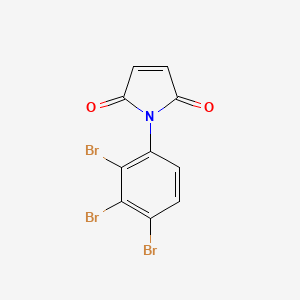
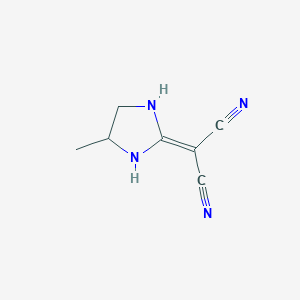
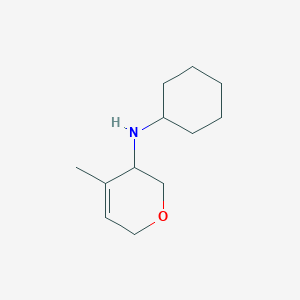

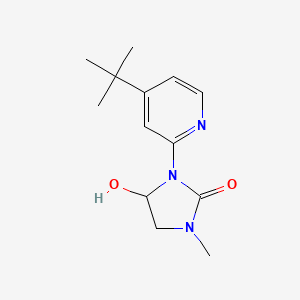
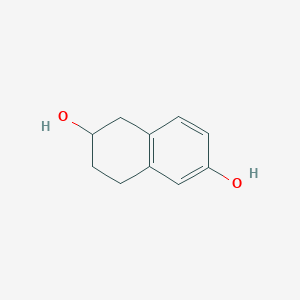
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
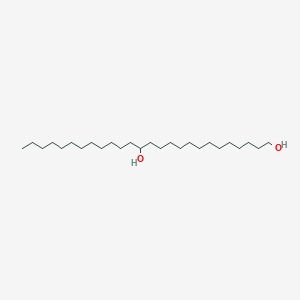
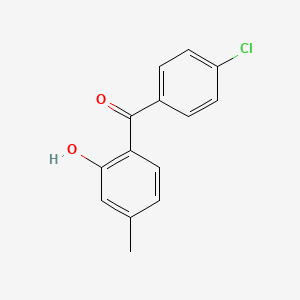
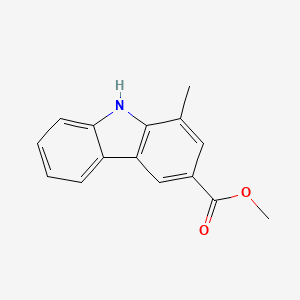
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
